(E)-N'-(2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
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Description
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by X-ray crystallography and calculated using DFT B3LYP/6-311G (d,p) method . The calculated geometric parameters are in good agreement with the experimental data obtained from X-ray structure .Chemical Reactions Analysis
While specific chemical reactions involving HBNP are not detailed in the retrieved sources, similar compounds have been used to prepare coordination complexes of Co(II), Ni(II), Cu(II), and Zn(II) metals .Scientific Research Applications
- Anticancer Potential : Researchers have explored the anticancer effects of this compound due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells .
- Anti-Inflammatory Properties : (E)-N’-(2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide has shown anti-inflammatory activity, making it a potential candidate for drug development .
- Lanthanide Complexes : The ligand derived from this compound has been investigated in lanthanide complexes (Ln = Nd, Yb, Eu, Dy, and Tb). These complexes exhibit luminescent properties and may find applications in materials science and sensors .
Medicinal Chemistry and Drug Development
Coordination Chemistry
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-N'-(2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide involves the condensation of 2-hydroxybenzaldehyde with 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide in the presence of a base to form the Schiff base intermediate, which is then reduced to the final product using a reducing agent.", "Starting Materials": [ "2-hydroxybenzaldehyde", "3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide", "Base (e.g. sodium hydroxide)", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: Dissolve 2-hydroxybenzaldehyde and 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours to form the Schiff base intermediate.", "Step 3: Purify the Schiff base intermediate by recrystallization or column chromatography.", "Step 4: Dissolve the purified Schiff base intermediate in a suitable solvent (e.g. ethanol).", "Step 5: Add a reducing agent (e.g. sodium borohydride) to the reaction mixture and stir at room temperature for several hours to reduce the Schiff base intermediate to the final product.", "Step 6: Purify the final product by recrystallization or column chromatography." ] } | |
CAS RN |
1556631-03-8 |
Product Name |
(E)-N'-(2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide |
Molecular Formula |
C21H16N4O2 |
Molecular Weight |
356.385 |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H16N4O2/c26-20-11-4-2-7-15(20)13-22-25-21(27)19-12-18(23-24-19)17-10-5-8-14-6-1-3-9-16(14)17/h1-13,26H,(H,23,24)(H,25,27)/b22-13+ |
InChI Key |
PRTDQJTWDCRSBF-LPYMAVHISA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC=CC=C4O |
solubility |
not available |
Origin of Product |
United States |
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